bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
Description
Bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine: is a compound that belongs to the class of pyrazole-based ligands Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H19N5/c1-9-11(7-14-16(9)3)5-13-6-12-8-15-17(4)10(12)2/h7-8,13H,5-6H2,1-4H3 |
InChI Key |
IWGPYFRGYPMJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=C(N(N=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This method involves the reductive amination of (1,5-dimethyl-1H-pyrazol-4-yl)methanal with ammonia or ammonium salts. The aldehyde reacts with ammonia to form an imine intermediate, which is subsequently reduced to the secondary amine.
Representative Reaction:
Optimization Parameters
-
Catalyst : Sodium cyanoborohydride (NaBHCN) is preferred for its selectivity in reducing imines without attacking aldehydes.
-
Solvent : Methanol or ethanol at ambient temperature (20–25°C).
-
Yield : Analogous pyrazole-amine syntheses report yields of 65–78% under optimized conditions.
Alkylation of Amines with Halomethyl Pyrazoles
Nucleophilic Substitution
4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole serves as a key intermediate, reacting with ammonia in a two-step alkylation process:
Step 1 :
Step 2 :
Critical Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Enhances nucleophilicity of NH |
| Base | Potassium carbonate (KCO) | Neutralizes HCl, shifts equilibrium |
| Temperature | 60–80°C | Accelerates substitution kinetics |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Reported Yield : 70–82% for analogous bis-alkylation reactions.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Aldehyde-Amine | Fewer steps; avoids halogenated intermediates | Lower yields due to competing side reactions |
| Alkylation | Higher regiocontrol; scalable | Requires hazardous alkylating agents |
Purification and Characterization
Isolation Techniques
-
Liquid-Liquid Extraction : Dichloromethane/water partitions remove unreacted starting materials.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves bis-amine from mono-alkylated byproducts.
Chemical Reactions Analysis
Substitution Reactions
Bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine undergoes nucleophilic and electrophilic substitution reactions due to the electron-rich pyrazole rings. These reactions enable functionalization at the pyrazole moieties, introducing diverse substituents.
-
Nucleophilic Substitution : Pyrazole rings react with electrophiles (e.g., alkyl halides, nitro groups) under basic conditions. For example, substitution at position 4 of the pyrazole can occur via deprotonation and subsequent attack by nucleophiles.
-
Electrophilic Aromatic Substitution : The amine group may act as a directing group, facilitating electrophilic substitution at the ortho or para positions of the pyrazole rings. Reagents like nitric acid or halogens are used under acidic conditions.
Amine Group Reactivity
The central amine group participates in condensation and coordination reactions :
-
Imine/Amide Formation : Reaction with carbonyl compounds (e.g., aldehydes, ketones) forms imines or amides. For instance, condensation with acetone under acidic conditions yields imine derivatives.
-
Metal Coordination : The amine acts as a ligand, forming complexes with transition metals (e.g., copper, zinc). These complexes are explored for catalytic applications.
Oxidation and Reduction Reactions
-
Oxidation : Pyrazole rings react with oxidizing agents (e.g., potassium permanganate) to form hydroxylated derivatives. These reactions are often performed in aqueous acidic conditions.
-
Reduction : Amines or pyrazole rings can be reduced using agents like sodium borohydride, altering the compound’s electronic properties.
Analytical Techniques
-
NMR Spectroscopy : Confirms structural integrity, with methyl groups resonating at ~2.2 ppm (s) and aromatic protons at ~7.7 ppm (s).
-
IR Spectroscopy : Identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=N bonds at ~1600 cm⁻¹).
-
Mass Spectrometry : Molar ion peaks (e.g., [M+H]+ at ~140 m/z for analogs) validate molecular weight .
Comparison of Reaction Pathways
| Reaction Type | Key Reagents | Conditions | Products |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides, nitro groups | Basic conditions (e.g., NaOH) | Pyrazole-substituted derivatives |
| Electrophilic Substitution | HNO₃, Br₂, Cl₂ | Acidic conditions (e.g., H₂SO₄) | Halogenated or nitrated compounds |
| Imine Formation | Carbonyl compounds (e.g., acetone) | Acid catalyst (e.g., HCl) | Imines |
| Metal Coordination | CuSO₄, Zn(OAc)₂ | Ethanol, reflux | Metal complexes |
Research Findings
-
Bond Lengths : Delocalization in the pyrazole rings (e.g., C4–N2 ~1.329 Å) enhances stability and reactivity.
-
Biological Implications : The amine group enables hydrogen bonding, influencing interactions with enzymes and receptors, potentially modulating therapeutic effects.
-
Structural Variants : Analog compounds (e.g., mono-pyrazole derivatives) lack the dual-ring synergy, reducing reactivity and biological activity.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Recent studies have demonstrated that pyrazole-based compounds, including bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine, exhibit promising antibacterial properties. In vitro tests have shown effectiveness against several bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds were found to be relatively low, indicating strong antibacterial activity. For example, one study reported MIC values of 134.9 mg/L against E. coli and 168.7 mg/L against S. aureus .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound derivatives and bacterial proteins. These studies help elucidate the mechanisms of action of these compounds at a molecular level, providing insights into their potential as therapeutic agents .
Catalytic Applications
Catalysts in Polymerization Reactions
this compound has been investigated for its catalytic properties in the ring-opening polymerization (ROP) of lactide. The synthesized metal complexes derived from this compound showed high catalytic efficiency and selectivity, leading to the production of polylactides with desirable molecular weights and stereochemistry . For instance, a specific complex demonstrated a conversion rate of 91% within two hours during the ROP process.
Synthesis of Metal Complexes
The compound can act as a ligand for transition metals, forming complexes that are effective in various chemical reactions. The coordination of this compound with metals like zinc and cobalt has resulted in complexes that exhibit unique geometries and catalytic properties . These complexes are being explored for applications in materials science and organic synthesis.
Case Studies
Mechanism of Action
The mechanism by which bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, enhancing its catalytic activity. The compound’s pyrazole rings provide nitrogen atoms that can donate electron density to the metal, stabilizing the complex and facilitating various chemical reactions .
Comparison with Similar Compounds
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine: This compound shares a similar structure but with an additional pyrazole ring.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Another pyrazole-based compound with different functional groups, used in energetic materials.
Uniqueness: Bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific arrangement of pyrazole rings and its ability to form stable complexes with a variety of metal ions. This makes it particularly useful in catalysis and coordination chemistry .
Biological Activity
Bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features two 1,5-dimethyl-1H-pyrazol-4-yl groups connected by a methylamine linker.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted the inhibition of Toll-like receptor 4 (TLR4) signaling pathways in macrophages, which is crucial for mediating inflammatory responses. The compound was tested for its ability to reduce nitric oxide (NO) production in RAW 264.7 macrophage cells, showing promising results with an IC50 value indicating effective inhibition of LPS-induced TLR4 activation .
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazole derivatives. In particular, this compound showed cytotoxicity against various cancer cell lines. For instance:
- MCF7 (breast cancer) : GI50 values were reported at concentrations as low as 3.79 µM.
- NCI-H460 (lung cancer) : IC50 values were around 42.30 µM .
Table 1 summarizes the cytotoxic effects of this compound and related compounds:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| Hep-2 | 3.25 | Cell cycle arrest |
| P815 | 17.82 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anti-inflammatory and anticancer properties, this compound has been evaluated for antimicrobial activity. Its derivatives have shown efficacy against various bacterial strains by disrupting bacterial cell walls and inhibiting essential enzymes involved in cell wall synthesis .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound interacts with key enzymes involved in inflammation and cancer progression.
- Modulation of Cytokine Production : It affects the production of pro-inflammatory cytokines like TNF-alpha and IL-6 by inhibiting TLR4 signaling pathways.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by modifications to its structure:
- Substitutions on the pyrazole ring can enhance lipophilicity and improve biological activity.
- The presence of electron-withdrawing groups on the aromatic rings has been shown to favor activity against specific targets .
Case Studies
Recent studies provide insights into the application of this compound in drug design:
- TLR4 Inhibition Study : Demonstrated effective reduction in NO production in macrophages, highlighting its potential as an anti-inflammatory agent.
- Anticancer Screening : Evaluated against multiple cancer cell lines with significant cytotoxic effects noted.
Q & A
Basic Research Questions
Synthesis Optimization Q: What experimental parameters are critical for optimizing the synthesis of bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine and analogous ligands? A: Key parameters include solvent choice (e.g., dichloromethane for solubility and inertness), stoichiometric ratios of reactants (e.g., pyrazole derivatives and alkylating agents), and reaction temperature (typically 0–25°C to minimize side reactions). Catalytic bases like triethylamine are often used to deprotonate intermediates. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%), as noted in related pyrazole-based syntheses .
Structural Characterization Q: Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound? A: Single-crystal X-ray diffraction (SCXRD) is definitive for resolving bond lengths (e.g., Co–N = 2.154 Å in analogous Co(II) complexes) and coordination geometry . Complement with NMR (¹H/¹³C) to verify substituent positions and mass spectrometry for molecular weight confirmation. Software like SHELXL and ORTEP aids in refining crystallographic data and visualizing hydrogen-bonding networks (e.g., C–H···F/O interactions stabilizing crystal packing) .
Advanced Research Questions
Ligand Design for Metal Coordination Q: How can the steric and electronic properties of this ligand be tailored to modulate metal-binding affinity in transition metal complexes? A: Substituent modification (e.g., electron-withdrawing groups on pyrazole rings) alters ligand basicity and steric bulk. For example, methyl groups at the 1,5-positions enhance steric protection of the metal center, as seen in Co(II) complexes with distorted trigonal bipyramidal geometry . Comparative studies with bulkier substituents (e.g., tert-butyl) can assess steric effects on coordination stability .
Analysis of Intermolecular Interactions Q: How do hydrogen-bonding patterns influence the supramolecular assembly of this compound derivatives? A: Graph set analysis (e.g., Etter’s formalism) identifies recurring motifs like R₂²(8) rings formed by C–H···O/F interactions . In a Co(II) complex, C–H···F (2.48 Å) and C–H···O (2.67 Å) bonds stabilize layered packing, as shown in Table 1 of . Software like Mercury (CCDC) quantifies interaction geometries and lattice energies .
Addressing Data Contradictions Q: How should researchers resolve discrepancies in reported bond lengths or coordination geometries for similar complexes? A: Validate via multi-technique approaches: SCXRD (to resolve atomic positions), EXAFS (for metal-ligand distances in solution), and DFT calculations (to model electronic effects). For example, Co–O bond lengths in acetate-containing complexes vary between 2.00–2.10 Å depending on axial vs. equatorial coordination . Repeating experiments under controlled conditions (e.g., inert atmosphere) minimizes oxidation artifacts.
Biological Activity Profiling Q: What methodologies are suitable for evaluating the bioactivity of this compound, such as enzyme inhibition or antiproliferative effects? A: Use in vitro assays:
- MTT assays for cytotoxicity (e.g., IC₅₀ determination against cancer cell lines) .
- Western blotting to assess mechanistic targets (e.g., mTORC1 inhibition in autophagy studies) .
- Molecular docking to predict binding affinities for enzymes like kinases, leveraging crystallographic data for receptor modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
